(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate: is a complex organic compound that features a thiophene ring, an isoxazole ring, and a benzamidoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the isoxazole ring, followed by the introduction of the thiophene ring and the benzamidoacetate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted benzamidoacetate derivatives.
Scientific Research Applications
Biology: In biological research, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and isoxazole rings can engage in π-π stacking interactions, while the benzamidoacetate moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde): This compound shares the thiophene and isoxazole rings but has a different functional group.
(5-(Thiophen-2-yl)isoxazole-3-carboxylic acid): Similar structure with a carboxylic acid group instead of the benzamidoacetate moiety.
Uniqueness: The presence of the benzamidoacetate group in (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-benzamidoacetate provides unique chemical properties, such as increased solubility and the ability to form specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(10-18-17(21)12-5-2-1-3-6-12)22-11-13-9-14(23-19-13)15-7-4-8-24-15/h1-9H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABJDCSUEYTKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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